Chromoionophore VI

Descripción general

Descripción

Chromoionophore VI (CI-VI) is a synthetic compound composed of a chromophore and an ionophore. It is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. CI-VI is a powerful tool for studying the interactions between ions and molecules, as well as for studying the effects of ionic strength on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Biosorption and Biotransformation of Hexavalent Chromium (Cr(VI)) :

- Chromoionophore VI is involved in the biosorption and biotransformation of Cr(VI), a common environmental contaminant due to its industrial applications. Microorganisms adopt strategies involving biosorption and biotransformation to remove Cr(VI), based on the surface nature of the biosorbent and the availability of reductants. This indicates the potential of this compound in environmental remediation technologies for Cr(VI) removal (R. Jobby, P. Jha, A. Yadav, N. Desai, 2018).

Binding Properties in Solvent Polymeric Membranes :

- The binding properties of this compound in solvent polymeric membranes have been characterized, which is crucial for its application in optical and potentiometric ion sensors. This study enhances the understanding of how this compound can be used in the development of sensors (Yu Qin, E. Bakker, 2002).

Monolayer Formation at the Air/Water Interface :

- This compound has been studied for its ability to form monolayers on water surfaces. These monolayers' stability depends on subphase pH and the degree of protonation, indicating its potential in creating templates for densely packed protein arrays, useful in various biological and chemical analyses (N. Ishii, 2009).

High-Affinity Sulfate Transporter Sultr1;2 as a Transporter for Cr(VI) Uptake in Plants :

- The high-affinity sulfate transporter Sultr1;2, which is a major transporter for Cr(VI) uptake in plants, could be targeted or modified using this compound. This could lead to strategies for engineering plants with enhanced Cr accumulation for phytoremediation purposes or plants with enhanced resistance to Cr(VI) (Zhongliang Xu, Mei-Ling Cai, Si-Hong Chen, Xin-Yuan Huang, F. Zhao, Peng Wang, 2021).

Chromate Reduction by Chromium-Resistant Bacteria :

- This compound could potentially be applied in conjunction with chromium-resistant bacteria, which have shown the ability to reduce toxic Cr(VI) in contaminated environments. This opens up possibilities for bioremediation techniques where this compound plays a supportive role in enhancing the efficiency of these bacteria (F. Camargo, F. Bento, B. Okeke, W. Frankenberger, 2003).

Mecanismo De Acción

Target of Action

Chromoionophore VI, also known as ETH 7075, primarily targets hydrogen ions (H+) . It is a lipophilic pH indicator, which means it is soluble in non-polar solvents and is used to measure the acidity or alkalinity of a solution .

Mode of Action

The mode of action of this compound revolves around its ability to function as a pH indicator in optical sensors. The molecule likely undergoes structural changes upon protonation (gaining a hydrogen ion) or deprotonation (losing a hydrogen ion) depending on the surrounding pH. This change in structure alters its light absorption properties, which can be measured and used to determine the pH of the solution.

Biochemical Pathways

Instead, it is used as a tool to monitor changes in pH, which can indirectly provide information about various biochemical reactions that produce or consume hydrogen ions . For example, it can be used to monitor the activity of enzymes that generate or use protons, or to study proton gradients across biological membranes .

Pharmacokinetics

Its lipophilic nature suggests that if it were introduced into a biological system, it would likely distribute into lipid-rich tissues and could potentially cross cell membranes . Its solubility in DMSO

Result of Action

The primary result of this compound’s action is a change in its light absorption properties in response to changes in pH. This change can be detected and measured using optical sensors, providing a quantitative readout of the pH of the solution . In the context of biological research, this can provide valuable information about cellular processes that involve changes in pH .

Action Environment

The action of this compound is influenced by the pH of its environment . Its light absorption properties change in response to protonation or deprotonation, which is directly influenced by the acidity or alkalinity of the solution. Therefore, the efficacy of this compound as a pH indicator can be influenced by any factors that alter the pH of the solution, such as the presence of acids or bases, temperature, and ionic strength .

Direcciones Futuras

Chromoionophore VI is a powerful tool for studying the interactions between ions and molecules, as well as for studying the effects of ionic strength on biochemical and physiological processes . It can also be used to study the structure and function of proteins, lipids, and carbohydrates or the effects of light on cells and tissues .

Análisis Bioquímico

Biochemical Properties

Chromoionophore VI plays a significant role in biochemical reactions by acting as a lipophilic pH indicator. It is commonly used in the fabrication of optical sensors, including ion-selective optodes. These sensors are capable of reversibly binding ions in a highly selective manner. This compound interacts with various enzymes, proteins, and other biomolecules, such as ion carriers and ion exchangers, to facilitate the detection of ions like sodium, potassium, calcium, magnesium, and chloride . The nature of these interactions involves the complexation of ions with the ionophore, leading to changes in the optical properties of the chromophore.

Cellular Effects

This compound has been shown to influence various cellular processes. It is used in fluorescence cell imaging to study the distribution and concentration of ions within cells. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment within cells . For example, the addition of gramicidin and CCCP to cell culture medium containing this compound results in significant changes in fluorescence, indicating alterations in ion concentrations and cellular responses .

Molecular Mechanism

The mechanism of action of this compound involves its function as a lipophilic pH indicator. Upon binding to ions, the compound undergoes a change in its optical properties, which can be detected using fluorescence microscopy or other optical methods. This binding interaction leads to a decrease in hydrogen ion concentration within the sensor, which is proportional to the level of the target ion in the sample . This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although degradation products may influence the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate ion concentrations and cellular responses without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve desired outcomes in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and homeostasis. The compound interacts with enzymes and cofactors that regulate ion concentrations and metabolic flux. For example, this compound can influence the activity of nitroreductase and chromate reductase enzymes, which play key roles in nitrogen and chromium metabolism . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cellular membranes and accumulate in specific compartments. This localization is crucial for its function as an ion-selective sensor, as it enables precise detection of ion concentrations in different cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in lysosomes, where it can monitor ion concentrations and contribute to the understanding of lysosomal storage diseases . This subcellular targeting enhances the compound’s utility in studying cellular processes at a detailed level.

Propiedades

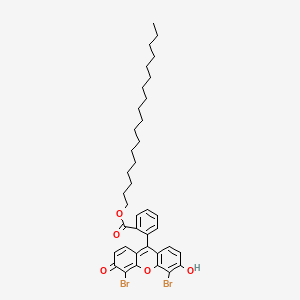

IUPAC Name |

octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRQTSPKAXLQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409202 | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138833-47-3 | |

| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Chromoionophore VI interact with Barium ions and what are the observable effects of this interaction?

A1: this compound contains a 6-aminoazulene coronand structure. While the exact binding mechanism is not described in the provided abstracts, [, ] the coronand structure suggests that the molecule interacts with Barium ions through chelation. This interaction leads to a change in the electronic structure of the azulene unit. As a result, the this compound exhibits a distinct color change from yellowish-orange to blueish-violet upon binding to Barium ions in solution (acetonitrile). [] This color change is selective for Barium ions, with other alkali and alkaline earth metal ions causing less dramatic color shifts ranging from orange to red. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound (specifically compound 2b in the study) demonstrates a higher selectivity for Barium ions compared to its analogs 2a and 3. [] This suggests that subtle structural differences within the 6-aminoazulene coronand framework can significantly impact the ion selectivity and colorimetric response of these chromoionophores. Further research exploring systematic modifications of these structures would be needed to establish a comprehensive SAR profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)